molecular formula C19H20ClN3O2 B2508317 1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954697-93-9

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No. B2508317
M. Wt: 357.84
InChI Key: NNRZRSAXCQRFOG-UHFFFAOYSA-N
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Description

The compound "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their biological activities, which can provide insights into the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related diaryl urea compounds involves the combination of aryl and urea groups. For instance, paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas derived from 4-phenylbutyric acid and alkylanilines. Similarly, paper details the computer-aided design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These methods typically involve the formation of urea linkages through the reaction of amines with isocyanates or carbodiimides, which could be applicable to the synthesis of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea".

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The structure-activity relationship (SAR) is crucial in determining the biological activity of these compounds. For example, the substitution pattern on the aryl rings, as well as the nature of the substituents, can significantly influence the anticancer activity of these compounds, as demonstrated in paper .

Chemical Reactions Analysis

Diaryl ureas can undergo various chemical reactions depending on their substituents. The reactivity of the urea group and the presence of other functional groups can lead to transformations such as nitrosation, as mentioned in paper , where 1-aryl-3-nitroso-3-(2-chloroethyl) ureas were synthesized. These reactions can be leveraged to modify the biological activity or to introduce additional functional groups for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings and the urea moiety. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. While the provided papers do not directly discuss the physical and chemical properties of "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea", they do provide insights into the properties of structurally related compounds, which can be indicative of the behavior of the compound .

Scientific Research Applications

Optoelectronic and Nonlinear Optical Applications

Compounds with similar structural motifs have been explored for their potential in optoelectronic device fabrications due to their significant electrooptic properties. For example, the study of a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, using computational approaches revealed superior properties such as high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic devices (Shkir et al., 2018). These findings highlight the relevance of structural analogs in developing materials with desirable optical and electronic characteristics.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, derivatives of similar compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. For instance, the synthesis and molecular docking studies of 1,3-oxazole clubbed pyridyl-pyrazolines, which incorporate biologically active heterocyclic entities, demonstrated significant in vitro antibacterial and antifungal activities. Some compounds in this class also showed promising anticancer activity against different cancer cell lines, underscoring their potential as pharmaceutical agents (Katariya et al., 2021). This suggests that exploring the biological activity of structurally related compounds, such as "1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea," could yield new insights into their therapeutic potential.

Material Science and Corrosion Inhibition

Research on similar compounds has also extended to material science, particularly in the study of corrosion inhibitors for mild steel in acidic solutions. Compounds with urea functionalities have been found to exhibit good inhibition efficiency, protecting steel surfaces from corrosion. The efficiency of such inhibitors is often attributed to their adsorption on metal surfaces, forming a protective layer that impedes corrosive reactions (Bahrami & Hosseini, 2012). This area of research demonstrates the utility of structurally similar compounds in applications beyond pharmacology, extending to materials science and engineering.

Safety And Hazards

The safety and hazards associated with CPPU are not detailed in the available sources. As a synthetic compound used in scientific experiments, it should be handled with appropriate safety measures1.


Future Directions

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-6-8-15(9-7-13)23-12-14(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZRSAXCQRFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

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